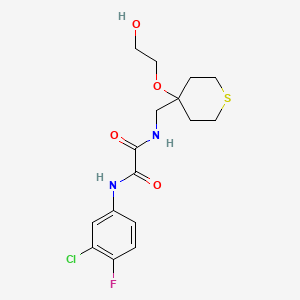
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a pyrrolidinone ring, a urea group, and phenyl rings with chloro and trifluoromethyl substituents . These groups are common in many pharmaceuticals and synthetic compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isocyanates, for example, are highly reactive and can undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing trifluoromethyl groups are often highly stable and resistant to degradation .
Aplicaciones Científicas De Investigación
Anticancer Research
Compounds structurally related to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea" have shown significant potential as anticancer agents. Research by Feng et al. (2020) explored diaryl ureas, noting their importance in medicinal chemistry and identifying derivatives with potent antiproliferative effects against various cancer cell lines. These derivatives serve as potential BRAF inhibitors, suggesting their utility in cancer treatment protocols (Jian Feng et al., 2020).
Insecticidal Properties
The compound's structural analogs have been evaluated for insecticidal activity, with research demonstrating that certain benzoylphenyl urea derivatives interfere with cuticle deposition in insects. This action results in defective molting or pupation, leading to insect mortality. Such findings highlight the compound's potential as a novel insecticide class, promising safe usage toward mammals while effectively controlling pest populations (Mulder & Gijswijt, 1973).
Chemical Synthesis and Properties
The structural and synthetic versatility of compounds related to "this compound" allows for the exploration of novel chemical reactions and the development of materials with unique properties. Studies into the electronic, optical, and nonlinear optical properties of related chalcone derivatives have identified them as candidates for optoelectronic device fabrication, demonstrating the breadth of applications these compounds may serve in material science and electronics (Shkir et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYBWJKDWDBMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2615098.png)
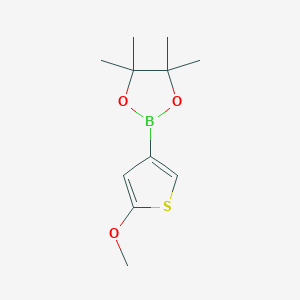
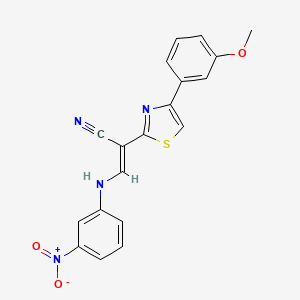
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2615104.png)
![2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2615105.png)
![N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2615106.png)
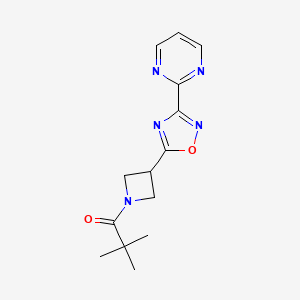


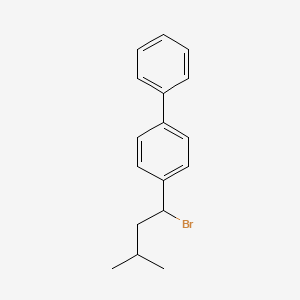
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)
![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615117.png)

